molecular formula C10H10ClN3O B2465337 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 925940-99-4

1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B2465337
CAS RN: 925940-99-4
M. Wt: 223.66
InChI Key: XWLHWPSPDVSVPZ-UHFFFAOYSA-N
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Description

The compound “1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a 3-chlorophenyl group, which is a phenyl ring with a chlorine atom attached to the third carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethanol group suggests it might have some solubility in polar solvents .

Scientific Research Applications

Anticonvulsant Activity

  • Study 1 : A 2018 study by Doğan et al. synthesized new ester derivatives by reacting various acids with 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol. These compounds were screened for their anticonvulsant activity and showed protection against seizures in animal models without neurotoxicity (Doğan et al., 2018).

Antifungal Activity

  • Study 2 : Lima-Neto et al. in 2012 synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity against Candida strains. The halogen-substituted triazole compound, specifically 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, showed promising antifungal profiles (Lima-Neto et al., 2012).

Synthesis and Structural Characterization

  • Study 3 : Kariuki et al. in 2021 synthesized and characterized isostructural compounds including 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, offering insights into molecular structure and conformation (Kariuki et al., 2021).

Solubility and Pharmacokinetics

  • Study 4 : Volkova et al. in 2020 studied a novel potential antifungal compound from the 1,2,4-triazole class, analyzing its solubility and pharmacokinetic properties in various solvents, which is crucial for drug formulation (Volkova et al., 2020).

Microwave-Accelerated Amination

  • Study 5 : Prabakaran et al. in 2010 explored a microwave-accelerated reaction to form compounds like 3-(4-chlorophenyl)-1-(1H-1,2,3-triazol-1-yl)isoquinoline, contributing to efficient synthesis methods (Prabakaran et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many triazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it shows promise in medicinal chemistry, further studies could be conducted to optimize its properties .

properties

IUPAC Name

1-[1-(3-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLHWPSPDVSVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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